molecular formula C23H23N3O3 B299495 (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester

(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester

Cat. No. B299495
M. Wt: 389.4 g/mol
InChI Key: ZQSQNKYPUCKLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester, also known as PBZE, is a chemical compound that belongs to the class of carbamates. PBZE has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester works by inhibiting the activity of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of cognitive function, memory, and mood. By inhibiting the activity of these enzymes, (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has been shown to have antioxidant and anti-inflammatory properties. (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has also been shown to have neuroprotective effects, particularly in the prevention of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high degree of selectivity for certain enzymes, making it a useful tool for studying the activity of these enzymes. However, (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester also has some limitations. It can be difficult to work with due to its low solubility in water, and its effects on certain enzymes may be influenced by factors such as pH and temperature.

Future Directions

There are a number of potential future directions for research on (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester. One area of interest is the development of new drugs based on (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new anti-tumor agents based on (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester. Additionally, further research is needed to fully understand the mechanism of action of (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester and its effects on various enzymes and physiological processes.

Synthesis Methods

(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2-aminopyridine, followed by the reaction of the resulting intermediate with (2-phenyl-1-(pyridin-2-ylmethyl)ethyl)amine. The final product is obtained by the reaction of this intermediate with carbamic acid.

Scientific Research Applications

(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain. (2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester has also been studied for its potential use as an anti-tumor agent, as it has been shown to have inhibitory effects on certain cancer cell lines.

properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

benzyl N-[1-oxo-3-phenyl-1-(pyridin-2-ylmethylamino)propan-2-yl]carbamate

InChI

InChI=1S/C23H23N3O3/c27-22(25-16-20-13-7-8-14-24-20)21(15-18-9-3-1-4-10-18)26-23(28)29-17-19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,25,27)(H,26,28)

InChI Key

ZQSQNKYPUCKLGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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